(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16682775
Molecular Formula: C11H9NOS3
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NOS3 |
|---|---|
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | 5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14) |
| Standard InChI Key | SEIFTQHMDCKSIB-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a thiazolidin-4-one core substituted with a mercapto group at position 2 and a 4-(methylthio)benzylidene moiety at position 5. The E-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₁H₉NOS₃ |
| Molecular Weight | 267.38 g/mol |
| CAS Number | 127378-28-3 |
| SMILES | CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
| InChIKey | SEIFTQHMDCKSIB-RMKNXTFCSA-N |
The methylthio (-SMe) group at the para position of the benzylidene moiety enhances electron density, affecting redox properties and binding interactions with biological targets .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 4-(methylthio)benzaldehyde and 2-mercapto-1,3-thiazol-4-one under basic conditions (e.g., piperidine catalysis). Reactions are conducted in ethanol or acetonitrile at 60–80°C for 6–12 hours, yielding 68–75% pure product.
Critical Reaction Parameters:
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Solvent Polarity: Ethanol improves solubility of intermediates.
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Temperature Control: Excess heat promotes side reactions like thiol oxidation.
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Purification: Recrystallization from ethanol/dichloromethane (3:1) achieves >95% purity.
Physicochemical Properties
Stability and Solubility
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO (12.5 mg/mL) and dimethylformamide. Stability studies indicate decomposition at >150°C, with a melting point of 198–202°C .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.81 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazolidinone Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 4-Nitrobenzylidene derivative | 15.4 (MCF-7) | 64 (S. aureus) |
| 4-Isopropylbenzylidene analog | 22.1 (A549) | >128 |
| Target Compound | 8.2 (MCF-7) | 32 (S. aureus) |
The superior activity of the methylthio-substituted derivative highlights the role of sulfur electronegativity in target engagement .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=S), 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.33 (d, J = 8.4 Hz, 2H, ArH), 2.53 (s, 3H, SCH₃).
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).
Future Research Directions
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In Vivo Efficacy Studies: Pharmacokinetics in murine models.
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Target Identification: Proteomics to map protein binding partners.
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Derivatization: Introducing fluorinated groups to enhance blood-brain barrier penetration.
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